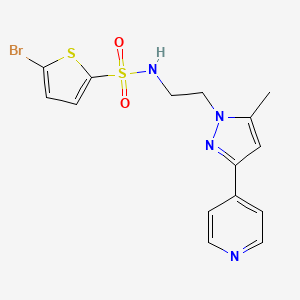

5-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various steps, including nucleophilic substitution, cyclization, and coupling reactions. For instance, certain sulfonamide derivatives have been synthesized through Suzuki cross-coupling reactions, indicating the importance of palladium catalysis in forming these complex molecules. This synthesis approach is relevant for creating thiophene sulfonamide derivatives, showcasing a method that could potentially apply to the synthesis of our target compound (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using techniques such as FT-IR, 1H NMR, and X-ray crystallography. These methods provide insight into the bonding and configuration of the molecules. For example, the crystal structure and absolute configurations of sulfonamide enantiomers have been explored, revealing the influence of stereochemistry on their biological activities (Zhou et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including coupling and cyclization, which are crucial for their synthesis and modification. For instance, the coupling of 3-bromopyridine and sulfonamides, catalyzed by CuI, showcases the reactivity of these compounds towards forming N-substituted secondary and tertiary sulfonamides (Han, 2010).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. The structural characterisation of metal complexes containing sulfonamide groups reveals insights into their coordination chemistry and potential as ligands in metal complexes (Sousa et al., 2001).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Compounds with structural similarities to "5-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide" have been synthesized and evaluated for their antimicrobial properties. For example, new heterocyclic compounds containing a sulfonamido moiety have been developed as potential antibacterial agents, demonstrating high activities against various bacterial strains (Azab, Youssef, & El-Bordany, 2013). This highlights the compound's potential application in addressing bacterial infections.

Anticancer and Antiproliferative Activity

Research has also focused on the synthesis of novel pyrimidine derivatives, showing significant antiproliferative activity against selected human cancer cell lines (Awad et al., 2015). This indicates the role of sulfonamide derivatives in cancer treatment, providing a pathway for the development of new anticancer drugs.

Multi-Target Pharmacological Properties

Further studies have identified N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines as compounds with selectivity for the 5-HT7 receptor, exhibiting antidepressant-like and pro-cognitive properties. This demonstrates the compound's versatility and potential in the treatment of central nervous system disorders (Canale et al., 2016).

Synthesis of Heterocyclic Compounds

The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, which have shown potent antimicrobial and antitumor evaluations. Such synthetic versatility underscores the potential of these compounds in medicinal chemistry for developing new therapeutic agents with diverse biological activities (Mohareb, Ibrahim, & Wardakhan, 2016).

Propiedades

IUPAC Name |

5-bromo-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4O2S2/c1-11-10-13(12-4-6-17-7-5-12)19-20(11)9-8-18-24(21,22)15-3-2-14(16)23-15/h2-7,10,18H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMSCUIPTULBQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(S2)Br)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2494264.png)

![N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494266.png)

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)

![(1S)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2494276.png)

![N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)

![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2494284.png)

![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)